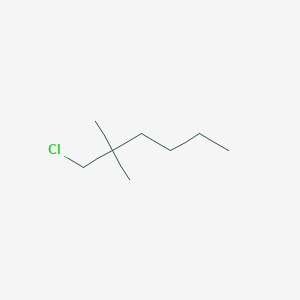

1-Chloro-2,2-dimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H17Cl |

|---|---|

Molecular Weight |

148.67 g/mol |

IUPAC Name |

1-chloro-2,2-dimethylhexane |

InChI |

InChI=1S/C8H17Cl/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3 |

InChI Key |

MYERGYSSJVDQLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)CCl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Chloro-2,2-dimethylhexane: Strategies and Mechanistic Insights

Abstract: This technical guide provides an in-depth analysis of synthetic strategies for obtaining 1-chloro-2,2-dimethylhexane, a primary alkyl chloride. Direct hydrochlorination of the corresponding alkene, 3,3-dimethyl-1-butene (neohexene), is mechanistically scrutinized and identified as an unsuitable pathway due to predictable carbocation rearrangements. The guide establishes the conversion of a primary alcohol, 2,2-dimethylhexan-1-ol, into the target alkyl chloride via nucleophilic substitution as the most viable and efficient method. A detailed experimental protocol using thionyl chloride is presented, alongside a discussion of alternative reagents and a critical evaluation of other less practical synthetic routes. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Synthetic Challenge

This compound, also known as neohexyl chloride, is a halogenated alkane of interest in various synthetic applications. Its structure presents a unique challenge for synthesis. The target is a primary alkyl chloride with a quaternary carbon center at the adjacent C2 position. This sterically hindered arrangement dictates careful selection of synthetic methodology to avoid competing reactions and ensure regiochemical purity. A common and intuitive approach to synthesizing alkyl halides is the hydrohalogenation of an alkene. However, as this guide will demonstrate, the application of this fundamental reaction to produce this compound is fundamentally flawed due to the principles of carbocation chemistry.

Analysis of Synthetic Pathways

The Challenge of Direct Hydrochlorination of 3,3-Dimethyl-1-butene

The seemingly straightforward approach of reacting 3,3-dimethyl-1-butene (neohexene) with hydrogen chloride (HCl) to yield this compound is, in practice, an ineffective strategy. The reaction proceeds via an electrophilic addition mechanism, which is governed by the stability of the intermediate carbocation.

Mechanism and Inevitable Rearrangement:

-

Protonation and Initial Carbocation Formation: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic proton of HCl. According to Markovnikov's rule, the proton adds to the vinylic carbon with the most hydrogen atoms (C1) to form the most stable possible carbocation on the other vinylic carbon (C2). This results in the formation of a secondary (2°) carbocation.

-

1,2-Methyl Shift: The initially formed secondary carbocation is immediately adjacent to a quaternary carbon. This proximity allows for a rapid intramolecular rearrangement known as a 1,2-methyl shift. A methyl group from the C3 carbon migrates with its pair of bonding electrons to the positively charged C2 carbon.

-

Formation of a More Stable Carbocation: This rearrangement transforms the less stable secondary carbocation into a more stable tertiary (3°) carbocation. This process is thermodynamically driven by the increased stability afforded by the greater number of alkyl groups stabilizing the positive charge.

-

Nucleophilic Attack: The chloride ion (Cl⁻) then acts as a nucleophile, attacking the rearranged tertiary carbocation to form the final product.

The major product of this reaction is not the desired this compound but rather the rearranged isomer, 2-chloro-2,3-dimethylbutane . A minor amount of the unrearranged product, 3-chloro-2,2-dimethylbutane, may also form, but the primary chloride is not a significant product.

Experimental Protocol

This protocol describes the synthesis of this compound from 2,2-dimethylhexan-1-ol using thionyl chloride.

Materials and Equipment:

-

2,2-dimethylhexan-1-ol

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous diethyl ether or dichloromethane (DCM) as solvent

-

Pyridine or triethylamine (optional, as a base)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (CaCl₂) and gas trap (e.g., bubbler with NaOH solution)

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Standard glassware for work-up and distillation

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel. Attach a reflux condenser fitted with a drying tube and a gas outlet leading to a trap to neutralize the evolved HCl and SO₂ gases. The entire apparatus must be protected from atmospheric moisture.

-

Reagent Charging: In the flask, dissolve 2,2-dimethylhexan-1-ol (1.0 eq) in anhydrous diethyl ether or DCM.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride (approx. 1.1-1.2 eq) to the dropping funnel and add it dropwise to the stirred alcohol solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition. An optional base like pyridine (1.1 eq) can be co-dissolved with the alcohol to neutralize the generated HCl. 4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction can then be gently heated to reflux for an additional 1-2 hours to ensure completion.

-

Work-up: Cool the reaction mixture back to room temperature. Slowly and carefully pour the mixture over crushed ice or into cold water to quench any remaining thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid) and then with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Data and Characterization

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |

| 2,2-Dimethylhexan-1-ol | 130.23 | ~172 | - |

| This compound | 148.67 | ~165-170 | >85% |

Table 1: Physical properties and expected yield for the recommended synthesis. [1][2] Expected Spectroscopic Data for this compound:

-

¹H NMR: Distinctive singlet for the -CH₂Cl protons, along with signals for the butyl chain and the two geminal methyl groups.

-

¹³C NMR: A signal for the chloromethyl carbon (-CH₂Cl), the quaternary carbon, and the four distinct carbons of the butyl chain and the geminal methyls.

-

IR Spectroscopy: Characteristic C-Cl stretching vibration (~650-800 cm⁻¹) and absence of the broad O-H stretch from the starting alcohol (~3200-3600 cm⁻¹).

Discussion of Other Synthetic Routes

Anti-Markovnikov Hydrochlorination

While anti-Markovnikov addition is a known phenomenon, it is synthetically useful primarily for the addition of HBr in the presence of peroxides (the Kharasch effect). This reaction proceeds via a free-radical mechanism. This effect is not generally observed for HCl because the H-Cl bond is significantly stronger than the H-Br bond, making the hydrogen atom abstraction step in the radical chain reaction energetically unfavorable. [3]Recent advances in photoredox catalysis have shown promise for anti-Markovnikov hydrochlorination, but these methods are still areas of active research and not yet standard laboratory procedures. [4][5]

Free-Radical Chlorination of 2,2-Dimethylhexane

Another potential route is the free-radical chlorination of the parent alkane, 2,2-dimethylhexane, using Cl₂ and UV light or heat. However, this method suffers from a profound lack of selectivity. [6]The chlorine radical can abstract a hydrogen atom from any of the non-equivalent carbons in the molecule, leading to a complex mixture of monochlorinated isomers (1-chloro-, 3-chloro-, 4-chloro-, 5-chloro-, and 1-chloro-2-methyl-2-ethylpentane derivatives). Separating the desired this compound from this mixture would be extremely difficult, resulting in a very low practical yield. Studies have shown that while substitution at C5 is surprisingly rapid, a mixture of products is still inevitable. [7][8]

Conclusion

The synthesis of this compound requires a strategic approach that actively avoids the formation of carbocation intermediates. Direct hydrochlorination of 3,3-dimethyl-1-butene is an unsuitable method due to a thermodynamically favored 1,2-methyl shift that leads to a rearranged alkyl chloride as the major product. The most reliable and efficient method for obtaining high-purity this compound is the nucleophilic substitution of 2,2-dimethylhexan-1-ol. The use of thionyl chloride (SOCl₂) is recommended for this conversion due to its high efficiency, mild reaction conditions, and the convenient removal of its gaseous byproducts, which simplifies product isolation and purification. This Sₙ2-based strategy provides a robust and scalable solution for researchers requiring this specific halogenated alkane.

References

- Solubility of Things. (n.d.). 2,2-Dimethylhexan-1-ol.

- askIITians. (2025). How does phosphorus trihalide react with alcohols?

- Dadekian, Z. A., & Wilbourn, D. S. (1969). U.S. Patent No. 3,432,561. Washington, DC: U.S. Patent and Trademark Office.

- Gerrard, W., Isaacs, M. J. D., Machell, G., Smith, K. B., & Wyvill, P. L. (1953). Interaction of Phosphorus Trichloride with Alcohols and with Hydroxy-esters. Journal of the Chemical Society, 1953, 1920-1925.

- Al-Badri, Z. (2020). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides [Video]. YouTube.

- Müller, D. S. (2024). Advancements in hydrochlorination of alkenes. Beilstein Journal of Organic Chemistry, 20, 787–814.

- Chemistry Steps. (n.d.). Reaction of Alkenes With HCl, HBr, and HI.

- LibreTexts Chemistry. (2023). 10.5: Preparing Alkyl Halides from Alcohols.

- Wang, H., et al. (2023). Anti-Markovnikov hydrochlorination and hydronitrooxylation of α-olefins via visible-light photocatalysis. Nature Chemistry, 15(3), 393-400.

- Müller, D. S. (2024). Advancements in hydrochlorination of alkenes. PubMed.

- ChemSynthesis. (n.d.). 2,2-dimethyl-1-hexanol.

- Ashton, D. S., & Tedder, J. M. (1971). Free-radical substitution in aliphatic compounds. Part XIX. Chlorination of 2,2-dimethylhexane. Journal of the Chemical Society B: Physical Organic, 1719-1721.

- Müller, D. S. (2024). Advancements in hydrochlorination of alkenes. ResearchGate.

- Chegg. (2021). Solved: In the radical chlorination of 2,2-dimethylhexane...

- Organic Syntheses. (2013). Working with Hazardous Chemicals.

- Al-Badri, Z. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) [Video]. YouTube.

- Rieber, N., & Greb, W. (2008). U.S. Patent Application No. 11/917,734.

- Ashenhurst, J. (2013). Selectivity In Free Radical Reactions. Master Organic Chemistry.

- ResearchGate. (n.d.). Free radical chlorination of haloalkanes. Selectivity with respect to polar effect of substituents in substrate.

- Hunt, I. (n.d.). Ch 8: ROH + SOCl2 or PX3. University of Calgary.

- Chegg. (2022). Solved: 5) Free radical chlorination of 2,2-dimethylhexane...

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-cyclohexane.

- ReactionWeb.io. (n.d.). Alcohol + SOCl2.

- Allen Digital. (n.d.). The reaction of neopentyl alcohol with SOCl_2 gives-.

- Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.

- ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols...

- PubChem. (n.d.). 1-Chloro-2,2-dimethylpentane. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Chloro-2,5-dimethylhexane. National Center for Biotechnology Information.

- Leslie, J. M. (2020). Reaction of primary and secondary alcohols with SOCl2 [Video]. YouTube.

- PubChem. (n.d.). 2,2-Dimethylhexane. National Center for Biotechnology Information.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C8H17Cl | CID 13541593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Advancements in hydrochlorination of alkenes [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Advancements in hydrochlorination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Free-radical substitution in aliphatic compounds. Part XIX. Chlorination of 2,2-dimethylhexane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Solved In the radical chlorination of 2,2-dimethylhexane, | Chegg.com [chegg.com]

Physical and chemical properties of 1-Chloro-2,2-dimethylhexane

An In-Depth Technical Guide to 1-Chloro-2,2-dimethylhexane

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and synthetic chemistry. We will move beyond a simple recitation of facts to explore the causal relationships behind its properties and the strategic considerations for its use in a laboratory setting.

Section 1: Core Molecular Identity and Structural Analysis

This compound is a primary alkyl halide. Its structure is characterized by a hexane backbone with two methyl groups on the second carbon (a quaternary 'neopentyl-like' center) and a chlorine atom on the first carbon. This specific arrangement has profound implications for its reactivity, particularly in nucleophilic substitution and elimination reactions.

The presence of the bulky 2,2-dimethyl group (a tert-butyl group attached to the chloromethyl group) creates significant steric hindrance around the reaction center. This steric bulk is a dominant factor in its chemical behavior, favoring certain reaction pathways while inhibiting others. For instance, it drastically slows the rate of direct backside attack required for a typical SN2 reaction.

Table 1: Key Molecular Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 99166-19-5 | [1][2] |

| Molecular Formula | C₈H₁₇Cl | [1] |

| Molecular Weight | 148.67 g/mol | [1] |

| Canonical SMILES | CCCCC(C)(C)CCl | [1] |

| InChIKey | MYERGYSSJVDQLH-UHFFFAOYSA-N |[1] |

Section 2: Physicochemical Characteristics

Experimental data for the physical properties of this compound are not widely published. However, we can infer its characteristics based on its structure and by comparison with analogous compounds.

Table 2: Computed and Inferred Physical Properties

| Property | Value (Computed or Inferred) | Rationale & Expert Insights |

|---|---|---|

| Boiling Point | Estimated: 160-175 °C | The molecular weight and alkyl chain length are similar to 1-chlorooctane (BP ~182 °C). The branching in this compound will lower the boiling point compared to its linear isomer due to reduced surface area and weaker van der Waals forces. |

| Density | Estimated: ~0.87 g/mL | Alkyl chlorides are typically less dense than water. The density is expected to be comparable to similar branched chloroalkanes like 2-chloro-2,5-dimethylhexane (0.862 g/mL).[3] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether, dichloromethane). | As a nonpolar alkyl halide, it is immiscible with polar solvents like water. Its hydrocarbon character ensures good solubility in other nonpolar organic media. This is a critical consideration for selecting reaction and extraction solvents. |

| XLogP3 | 4.1 | This computed value indicates a high degree of lipophilicity, reinforcing its low water solubility.[1] |

Section 3: Synthesis and Chemical Reactivity

Synthetic Strategy: Chlorination of 2,2-Dimethyl-1-hexanol

The most direct and reliable method for synthesizing this compound is via the chlorination of the corresponding primary alcohol, 2,2-dimethyl-1-hexanol. From an application scientist's perspective, the choice of chlorinating agent is critical and depends on the desired reaction conditions and scale.

-

Thionyl Chloride (SOCl₂): This is often the preferred method in a laboratory setting. The reaction proceeds with pyridine as a catalyst and solvent. The key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification and drives the reaction to completion.[4]

-

Phosphorus Pentachloride (PCl₅) or Phosphorus Trichloride (PCl₃): These are also effective but can be more challenging to handle, and the phosphorus-based byproducts require aqueous workup for removal.

The reaction mechanism with thionyl chloride involves the formation of a chlorosulfite intermediate, followed by an internal (SNi) or external (SN2) attack by the chloride ion.

Caption: Synthesis of this compound via Thionyl Chloride.

Reactivity Profile: The Influence of Steric Hindrance

The reactivity of this compound is dominated by the steric shield provided by the adjacent tert-butyl group.

-

Nucleophilic Substitution (SN2): Direct SN2 reactions are heavily disfavored. The bulky 2,2-dimethyl groups physically block the trajectory for backside attack by a nucleophile on the carbon bearing the chlorine. Consequently, reaction rates with common nucleophiles are extremely slow under standard SN2 conditions.

-

Nucleophilic Substitution (SN1): SN1 reactions are also unlikely. Although the carbon bearing the chlorine is primary, rearrangement of the resulting primary carbocation to a more stable tertiary carbocation could theoretically occur. However, the activation energy to form the initial unstable primary carbocation is very high.

-

Elimination (E2): Elimination reactions, when treated with a strong, bulky base like potassium tert-butoxide, are a more probable reaction pathway.[5] The base will abstract a proton from the adjacent carbon (C2), leading to the formation of 2,2-dimethyl-1-hexene. The use of a bulky base is crucial to favor elimination over any potential slow substitution.

Section 4: Predicted Spectral Characteristics

-

¹H NMR:

-

~3.4 ppm (singlet, 2H): The two protons on the carbon attached to the chlorine (-CH₂Cl) would be the most deshielded. Due to the adjacent quaternary carbon having no protons, this signal would appear as a singlet.

-

~1.3-1.4 ppm (multiplet, 4H): The two methylene groups in the butyl chain (-CH₂CH₂-).

-

~0.9 ppm (triplet, 3H): The terminal methyl group (-CH₃) of the butyl chain, split by the adjacent methylene group.

-

~0.9 ppm (singlet, 6H): The two equivalent methyl groups on the quaternary carbon (-C(CH₃)₂-). This signal would be a sharp singlet and would likely overlap with the terminal methyl triplet, requiring high-resolution instrumentation to resolve.

-

-

¹³C NMR:

-

~50-55 ppm: The carbon bonded to chlorine (-CH₂Cl).

-

~35-40 ppm: The quaternary carbon (-C(CH₃)₂-).

-

~20-35 ppm: The remaining four carbons of the hexane chain.

-

~14 ppm: The terminal methyl carbon of the butyl chain.

-

~25 ppm: The carbons of the two equivalent methyl groups on the quaternary center.

-

-

Infrared (IR) Spectroscopy:

-

2850-3000 cm⁻¹: Strong C-H stretching vibrations from the alkyl groups.

-

1450-1470 cm⁻¹: C-H bending vibrations (scissoring and bending).

-

~1365 cm⁻¹: A characteristic sharp peak indicating the gem-dimethyl group.

-

650-750 cm⁻¹: A moderate to strong C-Cl stretching vibration, characteristic of primary alkyl chlorides.

-

Section 5: Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach based on analogous compounds like 1-chlorohexane is mandatory.[6][7]

-

Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed, inhaled, or in contact with skin. May cause respiratory irritation.[6][7][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.

-

-

Handling: Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge. Use non-sparking tools.[6][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Section 6: Protocol for Purity Analysis by GC-MS

This protocol outlines a self-validating system for determining the purity of a synthesized batch of this compound. The causality behind each step is explained to ensure technical integrity.

Objective: To separate this compound from residual starting material (2,2-dimethyl-1-hexanol), solvents, and byproducts, and to confirm its identity via mass spectrometry.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the sample in high-purity dichloromethane. The choice of a volatile solvent ensures rapid vaporization in the GC inlet without interfering with the analysis.

-

Prepare a blank sample (dichloromethane only) to identify any system contaminants.

-

Prepare a standard of the starting material (2,2-dimethyl-1-hexanol) to confirm its retention time.

-

-

Instrumentation (Typical Conditions):

-

Gas Chromatograph (GC):

-

Column: A nonpolar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is chosen because separation of hydrocarbons and their derivatives is primarily based on boiling point differences.

-

Inlet Temperature: 250 °C. This ensures complete and rapid volatilization of the sample.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes. (Allows for solvent elution).

-

Ramp: 10 °C/min to 200 °C. (The gradient ensures separation of compounds with different boiling points).

-

Hold: Hold at 200 °C for 5 minutes. (Ensures all components elute from the column).

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust method that produces reproducible fragmentation patterns for library matching.

-

Mass Range: Scan from m/z 40 to 300. This range covers the expected molecular ion and key fragments.

-

-

-

Data Analysis:

-

Retention Time: Compare the retention time of the major peak in the sample chromatogram to what is expected for a compound of this boiling point. It should elute significantly earlier than the starting alcohol due to the lack of hydrogen bonding.

-

Mass Spectrum:

-

Extract the mass spectrum of the main peak.

-

Look for the molecular ion peak (M⁺). Due to the chlorine isotopes, expect to see peaks at m/z 148 (for ³⁵Cl) and m/z 150 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Analyze the fragmentation pattern. A prominent fragment would be the loss of a butyl group ([M-57]⁺), resulting in a base peak at m/z 91/93, or the loss of the chloromethyl group ([M-49]⁺).

-

-

Caption: Workflow for GC-MS Purity Analysis.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-cyclohexane. Wiley-VCH GmbH.

- ChemSynthesis. (n.d.). 1,1-dichloro-2,2-dimethylhexane.

- PubChem. (n.d.). 1-Chloro-2,2-dimethylpentane. National Center for Biotechnology Information.

- Harper College. (2015). Safety Data Sheet: 1-Chloro-2,2-dimethylpropane.

- YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.

- Chemspace. (n.d.). 1-chloro-2,4-dimethylhexane.

- PubChem. (n.d.). 1-Chloro-2,4-dimethylhexane. National Center for Biotechnology Information.

- NIST. (n.d.). 2-Chloro-2-methylhexane. National Institute of Standards and Technology.

- SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-propane - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH.

- SpectraBase. (n.d.). 2-Chloro-2-methylhexane. Wiley-VCH GmbH.

- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.

- PubChem. (n.d.). 2-Chloro-2,5-dimethylhexane. National Center for Biotechnology Information.

- Unacademy. (n.d.). Haloalkanes and Haloarenes.

- PubChem. (n.d.). 2-Chloro-1,1-dimethylcyclohexane. National Center for Biotechnology Information.

- NIST. (n.d.). 4-Chloro-2,4-dimethylhexane. National Institute of Standards and Technology.

- SpectraBase. (n.d.). 2-Chloro-2,5-dimethylhexane. Wiley-VCH GmbH.

- Chegg.com. (2023). Solved Although 2,2-dimethylhexane has a molecular weight of.

- Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.

Sources

- 1. This compound | C8H17Cl | CID 13541593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 99166-19-5|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. unacademy.com [unacademy.com]

- 5. smolecule.com [smolecule.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 1-Chloro-2,2-dimethylhexane: Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-chloro-2,2-dimethylhexane, a halogenated alkane with significant relevance in synthetic organic chemistry. As a primary alkyl halide with notable steric hindrance near the reaction center, its study offers valuable insights into the interplay of electronic and steric effects on chemical reactivity. This document will cover the systematic nomenclature and structure of the molecule, its physicochemical properties, characteristic chemical reactions, and a representative synthetic protocol.

IUPAC Nomenclature and Molecular Structure

The systematic name this compound is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name reveals the molecule's precise atomic arrangement:

-

Hexane: This is the parent or principal chain, indicating a continuous chain of six carbon atoms.

-

1-Chloro: A chlorine atom is attached to the first carbon atom of the hexane chain.

-

2,2-Dimethyl: Two methyl groups (-CH3) are attached to the second carbon atom of the hexane chain.

The numbering of the carbon chain begins at the end that gives the substituent encountered first the lowest possible number. In this case, the chloro group is at position 1.

The chemical structure can be unambiguously represented in two and three dimensions. Below is a 2D representation generated using the DOT language, illustrating the connectivity of the atoms.

Caption: 2D Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are essential for predicting its behavior in various chemical and biological systems. The following table summarizes key computed properties for this molecule.[1]

| Property | Value | Source |

| Molecular Formula | C8H17Cl | PubChem[1] |

| Molecular Weight | 148.67 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCCCC(C)(C)CCl | PubChem[1] |

| InChI Key | MYERGYSSJVDQLH-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 148.1018782 Da | PubChem[1] |

Chemical Reactivity and Synthetic Considerations

As a primary alkyl halide, this compound is an electrophilic substrate that can undergo two main types of reactions: nucleophilic substitution and elimination.[2] The specific pathway taken depends on several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.[2][3]

Nucleophilic Substitution (SN2 Reaction)

Primary alkyl halides typically favor the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.[4][5] This reaction involves a backside attack by a nucleophile on the carbon atom bonded to the halogen, leading to an inversion of stereochemistry if the carbon were chiral.[4][5]

However, in the case of this compound, the presence of two methyl groups on the adjacent carbon (C2) creates significant steric hindrance. This bulkiness can impede the approach of the nucleophile to the reaction center (C1), thereby slowing down the rate of the SN2 reaction compared to less hindered primary alkyl halides.[5] Despite this, with strong, small nucleophiles and appropriate conditions (polar aprotic solvent, moderate temperature), SN2 reactions can still be achieved.[3]

Elimination (E2 Reaction)

When this compound is treated with a strong, bulky base (e.g., potassium tert-butoxide), an E2 (Elimination, Bimolecular) reaction is favored.[6] In this process, the base abstracts a proton from the carbon adjacent to the one bearing the chlorine (a β-hydrogen), and the chlorine atom is simultaneously eliminated, resulting in the formation of an alkene. The primary product of this reaction would be 2,2-dimethylhex-1-ene.

The choice between substitution and elimination is a critical consideration in the synthetic utility of this compound.[2] Generally, strong, non-bulky nucleophiles favor substitution, while strong, bulky bases favor elimination.

Representative Synthetic Protocol: Conversion of 2,2-Dimethylhexan-1-ol to this compound

A common and effective method for synthesizing primary alkyl chlorides is the reaction of the corresponding primary alcohol with a suitable chlorinating agent. Thionyl chloride (SOCl2) in the presence of a base like pyridine is a standard procedure for this transformation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylhexan-1-ol in an appropriate anhydrous solvent such as diethyl ether or dichloromethane.

-

Addition of Base: Add a slight molar excess of pyridine to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add a slight molar excess of thionyl chloride (SOCl2) dropwise to the stirred solution. The reaction is exothermic and should be controlled to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC).

-

Workup: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Below is a workflow diagram illustrating this synthetic process.

Caption: Synthetic Workflow for this compound

Potential Applications in Organic Synthesis

While this compound may not be a common starting material in drug development, its structural motif is relevant. Alkyl halides are fundamental building blocks in organic synthesis.[7] This compound can be used to introduce the sterically hindered 2,2-dimethylhexyl group into other molecules through reactions such as:

-

Formation of Grignard Reagents: Reaction with magnesium metal would yield the corresponding Grignard reagent, a potent carbon nucleophile for forming new carbon-carbon bonds.

-

Coupling Reactions: Participation in various cross-coupling reactions to create more complex molecular architectures.

The study of its reactivity provides a valuable model for understanding how steric hindrance influences the outcomes of fundamental organic reactions, which is a critical aspect of designing complex synthetic routes in medicinal chemistry and materials science.

References

- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.

- Chemistry LibreTexts. (2020, May 30). 7.4: Reactions of Alkyl Halides- Substitution and Elimination.

- Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary.

- A-Level Chemistry Revision. (n.d.). Reactions of Alkyl Halides.

- MSU Chemistry. (n.d.). Alkyl Halide Reactivity.

- SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-cyclohexane.

- PubChem. (n.d.). This compound.

- ChemSynthesis. (2025, May 20). 1,1-dichloro-2,2-dimethylhexane.

Sources

- 1. This compound | C8H17Cl | CID 13541593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ocw.uci.edu [ocw.uci.edu]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. Buy 1-Chloro-2,4-dimethylhexane [smolecule.com]

- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]

An In-depth Technical Guide to 1-Chloro-2,2-dimethylhexane

This guide provides a comprehensive technical overview of 1-Chloro-2,2-dimethylhexane, a sterically hindered primary alkyl chloride. The unique structural characteristics of this molecule, specifically the neopentyl-like arrangement, dictate its chemical reactivity and inform the strategies for its synthesis and handling. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's properties and applications.

Molecular Identity and Physicochemical Properties

This compound is a halogenated alkane with the CAS Number 99166-19-5 . Its structure features a hexyl chain with two methyl groups on the second carbon atom and a chlorine atom on the first. This arrangement classifies it as a neopentyl-type halide, a structural motif known for its profound impact on chemical reactivity.

Table 1: Core Identifiers and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 99166-19-5 | PubChem[1] |

| Molecular Formula | C₈H₁₇Cl | PubChem[1] |

| Molecular Weight | 148.67 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCCCC(C)(C)CCl | PubChem[1] |

| InChIKey | MYERGYSSJVDQLH-UHFFFAOYSA-N | PubChem[1] |

Plausible Synthetic Routes

The synthesis of this compound is not trivial due to the steric hindrance around the reaction center in its precursor, 2,2-dimethylhexan-1-ol. Standard methods for converting primary alcohols to alkyl chlorides, such as reaction with concentrated hydrochloric acid, are generally ineffective due to the low reactivity of the sterically encumbered hydroxyl group. Therefore, more specialized and milder methods are required.

Recommended Synthetic Approach: The Appel Reaction

The Appel reaction is a reliable and mild method for the conversion of primary and secondary alcohols to their corresponding alkyl chlorides using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[1][2][3] This method is particularly well-suited for substrates that are sensitive to harsher conditions and for sterically hindered alcohols where an Sₙ2 pathway is desired.[2][4]

The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by a chloride ion in an Sₙ2 reaction. The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[1]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Chloro-2,2-dimethylhexane

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1-chloro-2,2-dimethylhexane, a halogenated alkane of interest in synthetic organic chemistry. In the absence of extensive experimental spectra in public databases, this guide leverages advanced predictive algorithms and established spectroscopic principles to present a comprehensive characterization. We will delve into the theoretical ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the predicted spectra, the underlying chemical principles, and standardized protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of similar organic molecules.

Introduction: The Molecular Blueprint of this compound

This compound is a chlorinated hydrocarbon with the chemical formula C₈H₁₇Cl.[1] Its structure features a hexane backbone with two methyl groups at the C2 position, creating a quaternary carbon, and a chlorine atom at the C1 position. This unique arrangement of a neopentyl-like chloride has significant implications for its spectroscopic signature, which we will explore in detail. The accurate interpretation of its NMR, IR, and MS data is crucial for its identification, purity assessment, and for understanding its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity of atoms.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The electronegativity of the chlorine atom is expected to have a significant deshielding effect on the adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂Cl | 3.3 - 3.5 | Singlet (s) | 2H |

| -CH₂(CH₂)₂CH₃ | 1.2 - 1.4 | Multiplet (m) | 4H |

| -C(CH₃)₂ | 1.0 - 1.1 | Singlet (s) | 6H |

| -CH₃ | 0.8 - 0.9 | Triplet (t) | 3H |

| -(CH₂)CH₃ | 1.2 - 1.3 | Multiplet (m) | 2H |

Causality Behind the Predictions:

-

-CH₂Cl Protons: These protons are directly attached to the carbon bearing the electronegative chlorine atom. This proximity causes a significant downfield shift into the 3.3 - 3.5 ppm region.[2] Due to the adjacent quaternary carbon having no protons, this signal is predicted to be a singlet.

-

-C(CH₃)₂ Protons: The six protons of the two methyl groups at the C2 position are chemically equivalent and are therefore expected to produce a single, sharp singlet in the 1.0 - 1.1 ppm range. The absence of adjacent protons on the quaternary carbon prevents any splitting.

-

Alkyl Chain Protons: The remaining protons on the hexane chain will appear as a series of multiplets in the upfield region (0.8 - 1.4 ppm), typical for aliphatic protons.[3] The terminal methyl group is predicted to be a triplet due to coupling with the adjacent methylene group.

Step-by-Step Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition Parameters: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). Use a pulse angle of 90° and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will show a distinct signal for each unique carbon atom. The chemical shifts are influenced by the local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | 50 - 55 |

| -C(CH₃)₂ | 35 - 40 |

| -CH₂- (adjacent to quaternary C) | 30 - 35 |

| -CH₂- | 25 - 30 |

| -CH₂- | 20 - 25 |

| -C(CH₃)₂ | 20 - 25 |

| -CH₃ | 10 - 15 |

Expert Interpretation:

-

-CH₂Cl Carbon: The carbon directly bonded to the chlorine atom is the most deshielded, appearing furthest downfield (50-55 ppm) due to the inductive effect of the halogen.[4]

-

Quaternary Carbon: The quaternary carbon at C2 is also significantly deshielded due to its substitution pattern and will appear in the 35-40 ppm region.

-

Alkyl Chain Carbons: The chemical shifts of the remaining carbons in the hexane chain will decrease as their distance from the electron-withdrawing chlorine atom increases.[4] The terminal methyl carbon will be the most shielded, appearing at the lowest chemical shift (10-15 ppm).[3]

Workflow for ¹³C NMR Prediction and Verification

Caption: Key fragmentation pathways of this compound.

Conclusion: A Multi-faceted Spectroscopic Portrait

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. The combined interpretation of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural elucidation of this molecule. The principles and protocols outlined herein are broadly applicable to the characterization of other novel organic compounds, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. The convergence of predictive tools and fundamental spectroscopic knowledge allows for a high degree of confidence in structural assignments, even in the absence of experimental reference data.

References

- JoVE. (2024, December 5). Mass Spectrometry: Alkyl Halide Fragmentation.

- OpenOChem Learn. (n.d.). Alkanes.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane.

- ChemAxon. (n.d.). NMR Predictor.

- Mestrelab Research. (n.d.). Download NMR Predict.

- Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.

- Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides.

- Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound | C8H17Cl | CID 13541593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Part 1: Theoretical Molecular Weight and Foundational Principles

An In-Depth Technical Guide to the Molecular Weight of 1-Chloro-2,2-dimethylhexane

This guide provides a comprehensive analysis of the molecular weight of this compound, a halogenated alkane of interest in synthetic chemistry and materials science. Beyond a simple numerical value, this document explores the theoretical calculation, the profound impact of isotopic distribution on its mass spectrum, and the empirical methods for its verification. The protocols and insights herein are designed to be self-validating, ensuring scientific integrity and reproducibility for professionals in the field.

The molecular weight (MW) of a compound is a fundamental property, essential for stoichiometric calculations, analytical characterization, and predicting physicochemical behaviors. It is determined from the molecular formula and the atomic weights of the constituent elements.

Molecular Formula and Structure

This compound is a primary alkyl chloride. Its structure consists of a hexane backbone with two methyl groups at the C2 position and a chlorine atom at the C1 position. This structure dictates its molecular formula.

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₈H₁₇Cl[1]

Calculation of Average Molecular Weight

The average molecular weight is calculated using the weighted average atomic masses of the elements, which accounts for the natural abundance of their isotopes.

The calculation is as follows:

-

MW = (No. of C atoms × Atomic Mass of C) + (No. of H atoms × Atomic Mass of H) + (No. of Cl atoms × Atomic Mass of Cl)

The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Mass (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 17 | 1.008 | 17.136 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Total | 148.677 |

Therefore, the average molecular weight of this compound is approximately 148.68 g/mol .[1] This value is crucial for preparing solutions of known molarity and for interpreting results from techniques like size-exclusion chromatography.

Part 2: The Impact of Isotopic Distribution on Mass Analysis

While the average molecular weight is useful for bulk calculations, mass spectrometry resolves individual ions based on their mass-to-charge ratio (m/z). For chlorinated compounds, the natural isotopic abundance of chlorine dramatically influences the observed mass spectrum.

Isotopes of Chlorine and Carbon

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[2] This means that in any sample of a chlorine-containing compound, there will be a population of molecules containing ³⁵Cl and another, smaller population containing ³⁷Cl. This results in two distinct molecular ion peaks in the mass spectrum, separated by two mass units (M⁺ and M+2). The relative intensity of these peaks, approximately 3:1, is a characteristic signature of a monochlorinated compound.[2]

Carbon also has a stable isotope, ¹³C, with a natural abundance of ~1.1%. While less pronounced, this contributes to small M+1 peaks in the mass spectrum.

Monoisotopic Mass vs. Average Molecular Weight

For high-resolution mass spectrometry, the monoisotopic mass is often more relevant. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, and ³⁵Cl).

-

Monoisotopic Mass = (8 × 12.0000) + (17 × 1.0078) + (1 × 34.9689) = 148.1019 Da

This distinction is critical for accurate mass determination and formula confirmation in drug development and metabolomics.

Caption: Isotopic distribution of chlorine leads to characteristic M⁺ and M+2 peaks.

Part 3: Experimental Verification and Structural Elucidation

The molecular weight and structure of this compound are best confirmed using a combination of chromatographic separation and mass spectrometry, typically Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of GC-MS Analysis

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like halogenated alkanes.[3] The gas chromatograph separates the compound from any impurities based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. Electron Ionization (EI) is the most common technique for this class of molecules.[4]

Expected Fragmentation Pattern

Under EI (typically at 70 eV), the this compound molecule will not only produce a molecular ion but will also fragment in predictable ways. For alkyl halides, common fragmentation pathways include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom.

-

Heterolytic cleavage: Loss of the chlorine radical (•Cl) to form a stable carbocation. This is often a prominent fragmentation pathway.[2][5]

-

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Observing the molecular ion peaks ([M]⁺ and [M+2]⁺) alongside these characteristic fragment ions provides unequivocal confirmation of the compound's identity and molecular weight.

Caption: Standard workflow for the analysis of this compound by GC-MS.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for the qualitative and quantitative analysis of this compound.

Objective: To confirm the molecular weight and purity of a this compound sample.

Materials:

-

This compound sample

-

Hexane or Methanol (GC grade or higher)

-

Autosampler vials with caps

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer)

Procedure:

-

Standard Preparation: Prepare a 100 µg/mL stock solution of the sample by dissolving 10 mg of this compound in 100 mL of hexane. Prepare a working standard of 1 µg/mL by diluting the stock solution.

-

GC-MS System Configuration:

-

GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Interpretation:

-

Identify the chromatographic peak corresponding to this compound.

-

Examine the mass spectrum for that peak.

-

Confirm the presence of the molecular ion cluster at m/z 148 and 150 with an approximate 3:1 intensity ratio.

-

Identify key fragment ions to corroborate the structure.

-

Assess purity by integrating the peak area relative to any other peaks in the total ion chromatogram (TIC).

-

Part 4: Synthesis and Quality Considerations

For drug development and research applications, the origin and purity of the compound are paramount.

General Synthesis Route

While specific synthesis literature for this compound is not widely published, primary alkyl chlorides are commonly synthesized from their corresponding primary alcohols via nucleophilic substitution. A plausible and established route would involve the reaction of 2,2-dimethylhexan-1-ol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

Reaction: CH₃(CH₂)₃C(CH₃)₂CH₂OH + SOCl₂ → CH₃(CH₂)₃C(CH₃)₂CH₂Cl + SO₂ + HCl

This method is effective for producing primary alkyl chlorides with minimal rearrangement byproducts.[7]

Physicochemical Properties and Purity

Purity assessment should not rely solely on MS. Orthogonal techniques are necessary:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the carbon skeleton and the position of the substituents, providing definitive structural proof and detecting impurities.

-

Gas Chromatography with Flame Ionization Detection (GC-FID): Offers excellent quantification and can be used to determine the purity of the sample with high precision.

References

- JoVE.

- Fluorine Notes. Effect of eliminated radical mass and molecular weight of homologs of alkyl halides...

- PubChem. This compound. [Link]

- University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

- Shanghai Preventive Medicine. Determination of 9 halogenated alkanes in toothpaste by GC⁃MS. (2023). [Link]

- Oxford Academic, Journal of Chromatographic Science.

- BYJU'S.

- Chromatography Today.

- Vedantu. Preparation of Alkyl Halides: Methods & Key Reactions Explained. [Link]

Sources

- 1. This compound | C8H17Cl | CID 13541593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. thiele.ruc.dk [thiele.ruc.dk]

- 5. Volume # 5(126), September - October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization" [notes.fluorine1.ru]

- 6. academic.oup.com [academic.oup.com]

- 7. Preparation of Alkyl Halides: Methods & Key Reactions Explained [vedantu.com]

- 8. byjus.com [byjus.com]

An In-Depth Technical Guide to the Physicochemical Properties and Experimental Determination of the Boiling Point of 1-Chloro-2,2-dimethylhexane

Abstract: This technical guide provides a comprehensive analysis of the boiling point of 1-Chloro-2,2-dimethylhexane. In the absence of extensively published experimental data for this specific compound, this document establishes a robust theoretical framework for estimating its boiling point through an examination of molecular structure, intermolecular forces, and comparative analysis with isomeric and homologous alkyl halides. We delve into the critical structural factors that influence volatility, particularly the significant steric hindrance imparted by the 2,2-dimethyl substitution. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of the boiling point, addressing the need for sample synthesis and purification. Methodologies for both microscale and macroscale determination are provided, ensuring researchers can validate the theoretical predictions. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the physicochemical properties of halogenated alkanes.

Molecular Profile of this compound

This compound is a halogenated alkane characterized by a hexane backbone with a chlorine atom on the primary carbon (C1) and two methyl groups on the adjacent carbon (C2). This substitution pattern creates a sterically hindered neopentyl-like chloride, a structural motif that profoundly influences its physical properties and chemical reactivity.

1.1. Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₇Cl | [1] |

| CAS Number | 99166-19-5 | [1] |

| Molecular Weight | 148.67 g/mol | [1] |

| Canonical SMILES | CCCCC(C)(C)CCl | [1] |

1.2. Computed Physicochemical Properties

While experimental data is sparse, computational models provide valuable estimations for the compound's properties.

| Property | Predicted Value | Source |

| XLogP3 | 4.4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

Theoretical Framework for Boiling Point in Alkyl Halides

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] This transition is governed by the strength of intermolecular forces (IMFs) that must be overcome for molecules to enter the gas phase. For alkyl halides, the primary IMFs are London dispersion forces and dipole-dipole interactions.[3][4]

2.1. The Role of Intermolecular Forces

-

London Dispersion Forces (LDFs): These temporary, induced dipoles are present in all molecules. Their strength increases significantly with the number of electrons and the available surface area of the molecule.[5][6] For alkyl halides beyond the simplest members, LDFs are the dominant factor determining the boiling point, often outweighing the contribution from permanent dipoles.[4][7]

-

Dipole-Dipole Interactions: The carbon-chlorine bond is polar due to the difference in electronegativity between carbon (2.55) and chlorine (3.16), resulting in a permanent molecular dipole. These interactions contribute to the overall intermolecular attraction, leading alkyl halides to have higher boiling points than their corresponding alkanes.[3]

2.2. Critical Structural Determinants of Boiling Point

-

Molecular Weight and Chain Length: As the carbon chain lengthens or a heavier halogen is introduced, the total number of electrons in the molecule increases.[5] This enhances polarizability, leading to stronger LDFs and a corresponding increase in the boiling point.[6][7]

-

The Effect of Branching: This is the most critical factor for understanding the boiling point of this compound. Increased branching in an alkyl chain results in a more compact, spherical molecular shape.[3] This spherical geometry reduces the effective surface area for intermolecular contact compared to a linear isomer of the same molecular weight.[4] Consequently, the London dispersion forces are weaker, requiring less energy to overcome, which results in a lower boiling point.[5][6] The 2,2-dimethyl substitution in the target molecule creates significant branching near the functional group, which is expected to substantially lower its boiling point relative to its straight-chain isomer, 1-chlorooctane.

Boiling Point Estimation for this compound

Given the lack of published experimental data, an estimation can be made by comparing it with known values for its isomers. This comparative analysis provides a scientifically grounded prediction.

| Compound | Structure | Boiling Point (°C) | Rationale for Comparison |

| 1-Chlorooctane | Straight-chain | 182-184 | The unbranched C8 isomer; provides an upper-bound reference. Maximum surface area leads to the highest boiling point. |

| 2-Chloro-2,5-dimethylhexane | Tertiary, branched | 157.6 | [8][9] A C8 isomer with significant branching. Its known boiling point serves as a strong comparative anchor. |

| This compound | Primary, highly branched | Est. 155-165 | The branching is at the C2 position, creating a very compact "head" of the molecule. This steric shielding is expected to reduce surface area interactions even more effectively than in the 2,5-dimethyl isomer, suggesting a boiling point that is likely similar to or slightly lower than that of 2-chloro-2,5-dimethylhexane. |

Based on this analysis, the boiling point of this compound is predicted to be in the range of 155-165 °C at standard atmospheric pressure.

Synthesis and Purification for Experimental Verification

To perform an accurate experimental determination of the boiling point, a pure sample of this compound is required. A plausible and efficient synthetic route is the chlorination of the corresponding primary alcohol, 2,2-dimethylhexan-1-ol, using thionyl chloride (SOCl₂) in the presence of a base like pyridine to neutralize the HCl byproduct.

4.1. Proposed Synthetic Workflow

Caption: Proposed workflow for synthesis and purification.

4.2. Purification Protocol

Following the reaction, the crude product must be rigorously purified.

-

Workup: The reaction mixture is quenched with water and washed with a dilute sodium bicarbonate solution to remove any remaining acid. The organic layer is then washed with brine.

-

Drying: The separated organic layer is dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.

-

Fractional Distillation: The dried liquid is purified by fractional distillation. This step is crucial as it separates the desired product from any unreacted starting material and high-boiling byproducts, yielding a sample of high purity suitable for physical property characterization. The boiling point is recorded during this step.

Experimental Protocols for Boiling Point Determination

5.1. Pre-Experimental Safety Considerations

-

Hazard Profile: Based on analogous compounds, this compound should be handled as a flammable liquid.[10][11] It is also expected to be a skin, eye, and respiratory irritant.[10]

-

Personal Protective Equipment (PPE): All procedures must be conducted in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Keep away from ignition sources. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[10][12]

5.2. Experimental Method Selection

The choice of method depends primarily on the available sample volume.

Caption: Decision workflow for selecting the appropriate method.

5.3. Protocol 1: Microscale Determination via Thiele Tube

This method is ideal for small sample quantities (<1 mL) and provides a rapid, accurate measurement.[13]

Methodology:

-

Sample Preparation: Add 0.5 mL of purified this compound to a small test tube (e.g., a Durham tube).

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the rubber band is above the oil level.[2]

-

Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. A slow stream of bubbles will emerge as trapped air expands. The heating rate should be increased until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor has displaced all the air.

-

Boiling Point Reading: Stop heating. As the apparatus cools, the bubble stream will slow and then stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.[13] Record the temperature on the thermometer at this instant. This is the boiling point.

-

Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

5.4. Protocol 2: Macroscale Determination via Simple Distillation

This method is suitable for larger volumes (>5 mL) and simultaneously serves as the final purification step.[14][15]

Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a three-way adapter, a thermometer, a condenser, and a receiving flask.

-

Sample Charging: Charge the distilling flask with at least 5 mL of the crude or semi-purified this compound and a few boiling chips or a magnetic stir bar.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[13]

-

Heating: Gently heat the distilling flask.

-

Data Recording: As the liquid boils and the vapor condenses, monitor the temperature. When the temperature reading stabilizes while the distillate is collecting at a steady rate (approximately 1-2 drops per second), this stable temperature is the boiling point of the substance.[15]

-

Pressure Correction: Record the barometric pressure to allow for correction to the standard boiling point if needed.

Conclusion

References

- OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides.

- AdiChemistry. (n.d.). Physical properties | organohalogen compounds | alkyl halides | haloalkanes.

- MaChemGuy. (2015, March 30). Haloalkanes 2. Trends in boiling points explained. YouTube.

- Chemistry LibreTexts. (2019, June 5). 7.3: Physical Properties of Alkyl Halides.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.

- University of Toronto Scarborough. (n.d.). Boiling Point Determination.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- JoVE. (2020, March 26). Boiling Points.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ChemSynthesis. (n.d.). 1,1-dichloro-2,2-dimethylhexane.

- Harper College. (2015, January 28). Safety Data Sheet: 1-Chloro-2,2-dimethylpropane.

- Stenutz. (n.d.). 2-chloro-2,5-dimethylhexane.

Sources

- 1. This compound | C8H17Cl | CID 13541593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 4. adichemistry.com [adichemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Page loading... [guidechem.com]

- 9. 2-chloro-2,5-dimethylhexane [stenutz.eu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. vernier.com [vernier.com]

The Synthetic Potential of 1-Chloro-2,2-dimethylhexane: A Guide for the Research Scientist

Abstract

This technical guide provides an in-depth analysis of the potential applications of 1-Chloro-2,2-dimethylhexane in modern organic synthesis. As a sterically hindered primary alkyl halide, its reactivity is uniquely governed by the quaternary carbon atom adjacent to the chloromethyl group. This guide will explore the mechanistic nuances of its participation in nucleophilic substitution, elimination, and organometallic reactions. By examining the interplay of electronic effects and steric hindrance, we will delineate the predicted reaction pathways and provide hypothetical, yet robust, experimental protocols for its use as a synthetic building block. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage the distinct properties of this compound.

Introduction: The Structural Uniqueness of this compound

This compound, a halogenated alkane, presents a fascinating case study in steric effects on chemical reactivity.[1] Its structure, featuring a neopentyl-like arrangement at one end of a hexyl chain, is characterized by a primary chloride that is beta to a quaternary carbon center. This arrangement imposes significant steric hindrance around the reaction center, profoundly influencing its chemical behavior.[2][3] Understanding these structural constraints is paramount to predicting and controlling its synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Cl | [1] |

| Molecular Weight | 148.67 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 99166-19-5 | [1] |

The subsequent sections will dissect the probable reaction pathways of this molecule, offering a predictive framework for its application in organic synthesis.

Nucleophilic Substitution Reactions: A Tale of Two Mechanisms

Nucleophilic substitution is a cornerstone of organic synthesis, providing a direct route to a multitude of functional groups.[4][5][6] However, the utility of this compound in these transformations is heavily dictated by its sterically encumbered structure.

The Impeded Sₙ2 Pathway

The bimolecular nucleophilic substitution (Sₙ2) reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group.[4] For this compound, the presence of the bulky tert-butyl-like group adjacent to the chloromethyl moiety creates a formidable steric shield.[7][8] This steric hindrance makes the backside approach of a nucleophile exceptionally difficult, leading to a drastically reduced rate for Sₙ2 reactions.[7][8] It is therefore predicted that this compound will be highly unreactive under typical Sₙ2 conditions.

The Plausibility of an Sₙ1 Pathway

In contrast, the unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a carbocation intermediate.[9] While this compound is a primary alkyl halide, and primary carbocations are notoriously unstable, the possibility of a 1,2-hydride or alkyl shift to form a more stable carbocation could open up an Sₙ1 pathway under appropriate conditions (e.g., polar protic solvents and non-basic nucleophiles). However, the formation of the initial primary carbocation would be the rate-determining step and likely require forcing conditions.

Elimination Reactions: Crafting Alkenes with Steric Control

Elimination reactions of alkyl halides are a fundamental method for the synthesis of alkenes.[10] For this compound, the E2 (bimolecular elimination) mechanism is the most probable pathway, particularly in the presence of a strong, non-nucleophilic base.[10][11]

The E2 Elimination Pathway

The E2 reaction is a concerted process where a base abstracts a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond.[12] In the case of this compound, the beta-hydrogens are on a methylene group. The steric hindrance that disfavors Sₙ2 reactions can actually promote E2 elimination by discouraging the competing substitution pathway.

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene.[13] However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to the base preferentially abstracting the more sterically accessible proton.

Hypothetical Protocol for E2 Elimination:

Objective: To synthesize 2,2-dimethylhex-1-ene from this compound.

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tert-butanol

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add potassium tert-butoxide (1.2 equivalents) and anhydrous tert-butanol.

-

Stir the mixture under an inert atmosphere until the base is fully dissolved.

-

Add this compound (1.0 equivalent) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2,2-dimethylhex-1-ene.

| Reactant | Product | Base | Solvent | Expected Outcome |

| This compound | 2,2-dimethylhex-1-ene | Potassium tert-butoxide | tert-Butanol | Predominantly the Hofmann elimination product due to the bulky base. |

Formation and Application of the Grignard Reagent

The preparation of Grignard reagents from alkyl halides is a powerful tool for carbon-carbon bond formation.[14][15] Given the primary nature of the chloride in this compound, the formation of the corresponding Grignard reagent, (2,2-dimethylhexyl)magnesium chloride, is expected to be a viable and highly useful application. The steric hindrance should not significantly impede the reaction with magnesium metal.

Caption: Formation of the Grignard reagent from this compound.

This Grignard reagent would serve as a potent, sterically hindered nucleophile. Its utility would be particularly evident in reactions with less sterically demanding electrophiles such as aldehydes, ketones, and esters, allowing for the introduction of the bulky 2,2-dimethylhexyl group into a variety of molecular scaffolds.

Hypothetical Protocol for Grignard Reagent Formation and Reaction with an Aldehyde:

Objective: To synthesize 1-phenyl-3,3-dimethylheptan-1-ol.

Part A: Grignard Reagent Formation

-

Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Place magnesium turnings (1.1 equivalents) in the flask.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF to the dropping funnel.

-

Add a small portion of the alkyl halide solution to the magnesium and initiate the reaction (a crystal of iodine or gentle heating may be required).

-

Once the reaction begins, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Part B: Reaction with Benzaldehyde

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting alcohol by column chromatography.

Caption: Experimental workflow for the synthesis of a tertiary alcohol using the Grignard reagent of this compound.

Conclusion and Future Outlook

While direct, documented applications of this compound in the scientific literature are scarce, its unique structure provides a clear, predictive framework for its reactivity. The significant steric hindrance imparted by the beta-quaternary center renders it a challenging substrate for Sₙ2 reactions but a potentially valuable precursor for sterically controlled E2 eliminations and as a building block for bulky Grignard reagents.

Future research should focus on the empirical validation of these predicted reaction pathways. The exploration of its utility in the synthesis of novel molecular architectures, particularly in the fields of medicinal chemistry and materials science where the introduction of bulky, lipophilic groups can be advantageous, is a promising avenue for investigation. This guide serves as a foundational document to inspire and direct such future synthetic endeavors.

References

- ChemSynthesis. (2025). 1,1-dichloro-2,2-dimethylhexane.

- Smolecule. (n.d.). Buy 1-Chloro-2,4-dimethylhexane.

- PubChem. (n.d.). This compound.

- Elimination Reactions. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for the Stereoselective Formation of Grignard Reagents from (S)-(+)-1-Chloro-2-methylbutane.

- Wikipedia. (n.d.). Elimination reaction.

- Wikipedia. (n.d.). Steric effects.

- Nucleophilic Substitution Reactions. (n.d.).

- Benchchem. (n.d.). Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction.

- Nucleophilic Substitution Reactions. (n.d.).

- Chemistry LibreTexts. (2023). Elimination by the E2 mechanism.

- SpectraBase. (n.d.). 1-Chloro-2,2-dimethyl-cyclohexane.

- Chemistry LibreTexts. (2024). 11.9: The E2 Reaction and Cyclohexane Conformation.

- Wikipedia. (n.d.). Nucleophilic substitution.

- Chemguide. (n.d.). What is nucleophilic substitution?.